![molecular formula C16H16N4O2 B6592611 6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one CAS No. 2230496-80-5](/img/structure/B6592611.png)
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azo group (N=N) in its main skeleton structure . The compound is part of the class of organic compounds known as 4-aminoquinolines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
BRD4 Inhibition
ZL0420 is a potent inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal domain (BET) proteins family . It has been found to be more potent and selective than known inhibitors such as (+)-JQ1 and RVX-208 .
Regulation of Cellular Epigenetics
The BET family, to which BRD4 belongs, is considered as the most druggable target proteins among Bromodomain-containing proteins (BCPs) for regulating cellular epigenetics . ZL0420, with its potent BRD4 inhibition, can play a significant role in this field .
Innate Immune Response
ZL0420 is capable of significantly blocking the TLR3-dependent expression of innate immune genes ISG54, ISG56, IL-8, and Grob in human small airway epithelial cells (hSAECs) .
Selectivity Over Related Homologs
ZL0420 displays nanomolar binding affinities for BDs of BRD4 protein with good selectivity over that of related BRD2 homolog . This selectivity could be beneficial in targeted therapies .
Potential Therapeutic for Airway Infection
ZL0420 has demonstrated potent efficacy in reducing airway inflammation in a mouse model with low toxicity . It almost completely blocks the profound accumulation of neutrophils around the small and medium-sized airways induced by poly (I:C) administration .
Inhibition of Neutrophil Infiltration
ZL0420 inhibits neutrophil infiltration around small- and medium-sized airways and reduces cytokine expression in lung tissue in a poly (I:C)-induced mouse model of acute airway inflammation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Target of Action
ZL0420 is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4) with IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2 . BRD4 is a member of the bromodomain and extra-terminal domain (BET) proteins family, which are considered as the most druggable target proteins among Bromodomain-containing proteins (BCPs) for regulating cellular epigenetics .
Mode of Action
ZL0420 interacts with the acetyl-lysine (KAc) binding pocket of BRD4, forming key interactions including the critical hydrogen bonds with Asn140 directly and Tyr97 indirectly via a water molecule . This interaction inhibits the function of BRD4, leading to changes in gene expression.
Biochemical Pathways
ZL0420 has been shown to significantly block the TLR3-dependent expression of innate immune genes ISG54, ISG56, IL-8, and Groβ in cultured human small airway epithelial cells (hSAECs) with IC50s of 0.49-0.86 µM . This indicates that ZL0420 affects the TLR3-dependent innate immune gene program, which plays a crucial role in the immune response.
Result of Action
ZL0420 demonstrates potent efficacy reducing airway inflammation in a mouse model with low toxicity . It displays high efficacy and almost completely blocks the profound accumulation of neutrophils around the small and medium-sized airways induced by poly (I:C) administration .
Propriétés
IUPAC Name |
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQADUROYWADA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



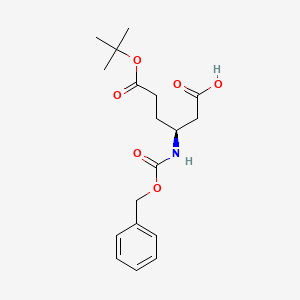
![7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B6592569.png)
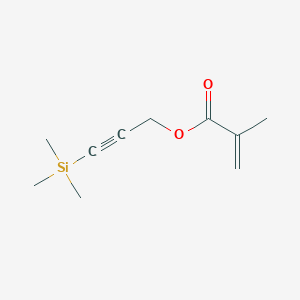
![4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride](/img/structure/B6592572.png)

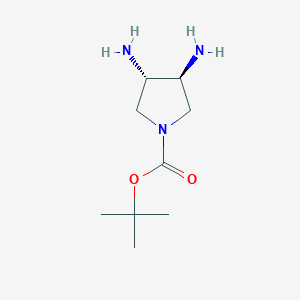

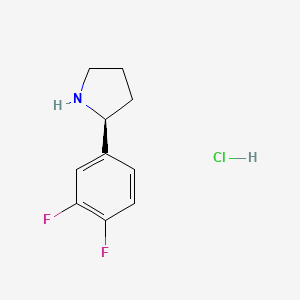
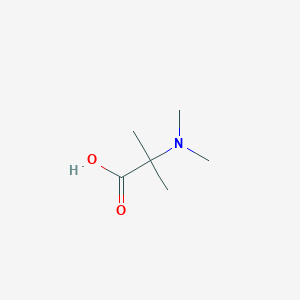
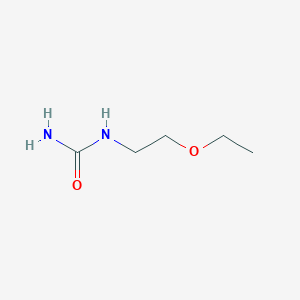
![1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-](/img/structure/B6592604.png)
![(11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592610.png)